molecular formula C9H10BrClN2O4 B13515901 2-Amino-3-(4-bromo-2-nitrophenyl)propanoicacidhydrochloride

2-Amino-3-(4-bromo-2-nitrophenyl)propanoicacidhydrochloride

Katalognummer: B13515901
Molekulargewicht: 325.54 g/mol
InChI-Schlüssel: YKJZWWAVLDJIFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride is an organic compound with the chemical formula C9H10BrN2O4·HCl. It is a derivative of phenylalanine, where the amino acid L-phenylalanine has a bromine atom substituted at the carbon 4 position

Vorbereitungsmethoden

The synthesis of 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride typically involves the bromination of L-phenylalanine followed by nitration. The reaction conditions include the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution at the desired positions . Industrial production methods may involve large-scale bromination and nitration processes with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, bromine, and reducing agents such as hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C9H10BrClN2O4

Molekulargewicht

325.54 g/mol

IUPAC-Name

2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9BrN2O4.ClH/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16;/h1-2,4,7H,3,11H2,(H,13,14);1H

InChI-Schlüssel

YKJZWWAVLDJIFC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.